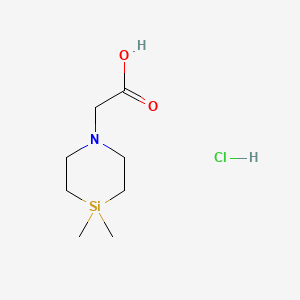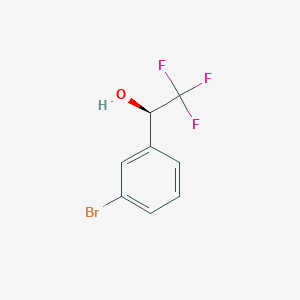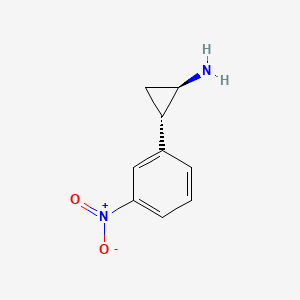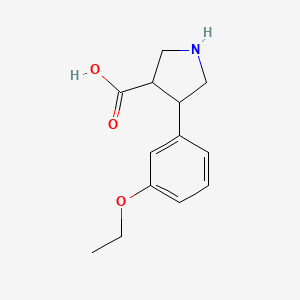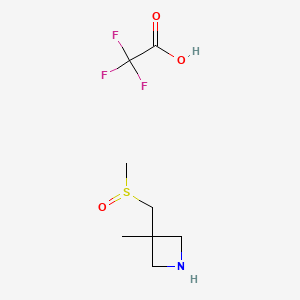
4,4,4-Trifluoro-3-(trifluoromethyl)butane-1-sulfonylchloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4,4-Trifluoro-3-(trifluoromethyl)butane-1-sulfonylchloride is a chemical compound with the molecular formula C5H5ClF6O2S. It is known for its unique structural properties, which include multiple fluorine atoms and a sulfonyl chloride group. This compound is used in various chemical reactions and has applications in different scientific fields.
Méthodes De Préparation
The synthesis of 4,4,4-Trifluoro-3-(trifluoromethyl)butane-1-sulfonylchloride typically involves the reaction of 4,4,4-Trifluoro-3-(trifluoromethyl)butane-1,3-diol with chlorinating agents. The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity . Industrial production methods may involve continuous flow processes to scale up the synthesis while maintaining consistency and efficiency.
Analyse Des Réactions Chimiques
4,4,4-Trifluoro-3-(trifluoromethyl)butane-1-sulfonylchloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, replacing the sulfonyl chloride group with other functional groups.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.
Common Reagents and Conditions: Typical reagents include bases, acids, and other nucleophiles.
Major Products: The products depend on the specific reaction but can include substituted sulfonyl compounds and other derivatives.
Applications De Recherche Scientifique
4,4,4-Trifluoro-3-(trifluoromethyl)butane-1-sulfonylchloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of fluorinated compounds.
Medicine: Investigated for its role in drug development, particularly for its unique fluorinated structure which can enhance the bioavailability and stability of drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4,4,4-Trifluoro-3-(trifluoromethyl)butane-1-sulfonylchloride involves its reactivity with various nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive, allowing the compound to participate in a wide range of chemical transformations. Molecular targets and pathways depend on the specific application but often involve interactions with enzymes and other biological molecules .
Comparaison Avec Des Composés Similaires
4,4,4-Trifluoro-3-(trifluoromethyl)butane-1-sulfonylchloride can be compared with other fluorinated sulfonyl chlorides:
4,4,4-Trifluoro-1-(4-fluorophenyl)butane-1,3-dione: Similar in having multiple fluorine atoms but differs in its aromatic structure.
4,4,4-Trifluoro-3-(trifluoromethyl)butane-1,3-diol: Shares the trifluoromethyl groups but lacks the sulfonyl chloride functionality.
4,4,4-Trifluoro-1-butanol: Contains the trifluoromethyl group but is an alcohol rather than a sulfonyl chloride.
These comparisons highlight the unique reactivity and applications of this compound, particularly due to its sulfonyl chloride group and multiple fluorine atoms.
Propriétés
Formule moléculaire |
C5H5ClF6O2S |
|---|---|
Poids moléculaire |
278.60 g/mol |
Nom IUPAC |
4,4,4-trifluoro-3-(trifluoromethyl)butane-1-sulfonyl chloride |
InChI |
InChI=1S/C5H5ClF6O2S/c6-15(13,14)2-1-3(4(7,8)9)5(10,11)12/h3H,1-2H2 |
Clé InChI |
NCEQWBUACLPDQF-UHFFFAOYSA-N |
SMILES canonique |
C(CS(=O)(=O)Cl)C(C(F)(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[4-chloro-2-fluoro-5-(2,2,2-trifluoroethanesulfinyl)phenyl]-2-(pyridin-3-yl)-2H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B13576822.png)
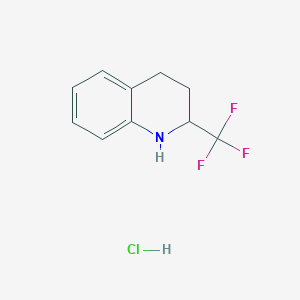
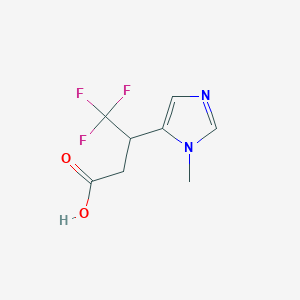
![Spiro[fluorene-9,2'-oxirane]](/img/structure/B13576845.png)
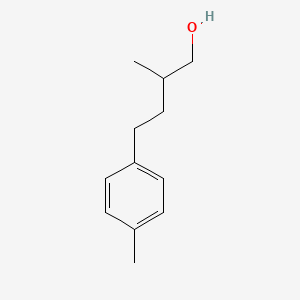
![(1S,3S,5S)-2-[(2R)-2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile](/img/structure/B13576847.png)
